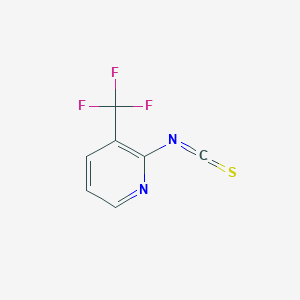

2-Isothiocyanato-3-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isothiocyanato-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the isothiocyanate group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The compound can participate in addition reactions with various reagents, forming new bonds at the isothiocyanate group.

Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can lead to the formation of thiourea derivatives, while addition reactions with alcohols can produce isothiocyanate esters .

Scientific Research Applications

2-Isothiocyanato-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C₇H₃F₃N₂S and a molecular weight of 204.17 g/mol. It features an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF₃) attached to a pyridine ring. This combination gives it unique chemical reactivity and biological properties, making it useful in synthetic organic chemistry and pharmaceutical research.

Applications

- Organic Synthesis: this compound serves as a building block for synthesizing complex organic compounds.

- Enzyme Inhibition and Cellular Signaling: The biological activity of this compound is attributed to its reactivity with nucleophilic sites on proteins and enzymes. The isothiocyanate group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition and modifications in protein function. It is a useful tool in enzyme inhibition studies and cellular signaling pathway investigations.

- Interaction Studies: Interaction studies involving this compound focus on its ability to bind covalently with various biological molecules. These studies assess how the compound affects enzyme activity and cellular pathways, and research has shown that it can inhibit specific enzymes by modifying their active sites, leading to potential therapeutic applications.

- Agrochemicals and Pharmaceuticals: Trifluoromethylpyridine (TFMP) and its derivatives, including this compound, find use in the agrochemical and pharmaceutical industries . TFMP derivatives are used to protect crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and more than 20 new TFMP-containing agrochemicals have since been developed . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Table of Applications

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-3-(trifluoromethyl)pyridine involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biological molecules, leading to the modification of their structure and function. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit the activity of specific enzymes by modifying their active sites .

Comparison with Similar Compounds

Similar Compounds

3-Isothiocyanato-2-(trifluoromethyl)pyridine: Similar in structure but with different positioning of the isothiocyanate group.

2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of the isothiocyanate group.

3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine: Contains a chlorine atom in addition to the isothiocyanate and trifluoromethyl groups.

Uniqueness

2-Isothiocyanato-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the trifluoromethyl and isothiocyanate groups makes it particularly valuable in the synthesis of complex organic molecules and in biological studies .

Biological Activity

2-Isothiocyanato-3-(trifluoromethyl)pyridine (ITCFP) is an organic compound notable for its unique functional groups: an isothiocyanate (-N=C=S) and a trifluoromethyl (-CF₃) group attached to a pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Formula : C₆H₄F₃N₂S

- Molecular Weight : 204.17 g/mol

- Functional Groups : Isothiocyanate, Trifluoromethyl

The isothiocyanate group is known for its ability to form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues, leading to significant biological implications such as enzyme inhibition and modulation of protein functions.

The biological activity of ITCFP primarily stems from its reactivity with nucleophiles in biological systems. The formation of covalent bonds with proteins can result in:

- Enzyme Inhibition : ITCFP can modify the active sites of enzymes, inhibiting their activity.

- Cellular Signaling Modulation : By altering protein functions, ITCFP may influence various signaling pathways within cells.

Applications in Research

ITCFP has been utilized in various studies focusing on:

- Enzyme Inhibition Studies : Its ability to inhibit specific enzymes makes it a valuable tool for understanding enzyme functions and regulatory mechanisms.

- Cellular Pathway Investigations : Research has shown that ITCFP can affect cellular pathways, potentially leading to therapeutic applications in cancer treatment and other diseases .

Case Studies and Research Findings

-

Enzyme Interaction Studies

- ITCFP was found to inhibit specific enzymes by covalently modifying their active sites. This has implications for developing targeted therapies against diseases where these enzymes play critical roles.

- Cytotoxicity Assessments

-

Structural Activity Relationship (SAR) Studies

- SAR studies have highlighted the importance of the trifluoromethyl group in enhancing the biological activity of pyridine derivatives. Modifications at the 2-position of the indole ring have been shown to significantly alter cytotoxicity profiles, indicating that similar strategies could be applied to optimize ITCFP's efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Isothiocyanato-2-(trifluoromethyl)pyridine | Similar structure but different isothiocyanate position | Different reactivity profile due to position |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Contains chlorine atoms instead of an isothiocyanate group | Different chemical properties |

| 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine | Contains chlorine in addition to existing groups | Combination of halogen and isothiocyanate effects |

| 5-Isothiocyanato-3-(trifluoromethyl)pyridine | Similar but different positioning of functional groups | Affects reactivity and biological interactions |

Properties

Molecular Formula |

C7H3F3N2S |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

2-isothiocyanato-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)5-2-1-3-11-6(5)12-4-13/h1-3H |

InChI Key |

OZCIAGBOLHGTKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N=C=S)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.